N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and a benzo[d][1,3]dioxole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Benzo[d][1,3]dioxole-5-carboxamide: The final step involves coupling the thiazole derivative with benzo[d][1,3]dioxole-5-carboxamide using amide bond formation techniques, typically employing coupling reagents like EDCI or HATU in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with thiazole and trifluoromethyl groups.
Biological Studies: It is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves interactions with various molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Cellular Pathways: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of the trifluoromethyl group and the benzo[d][1,3]dioxole moiety, which confer distinct electronic and steric properties that can enhance its biological activity and specificity compared to other thiazole derivatives .
Properties
IUPAC Name |
N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3S/c21-20(22,23)14-4-1-12(2-5-14)19-25-15(10-29-19)7-8-24-18(26)13-3-6-16-17(9-13)28-11-27-16/h1-6,9-10H,7-8,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAVFQQPILRRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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